molecular formula C11H11ClN4O2 B2391594 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide CAS No. 1300712-92-8

1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide

Cat. No.: B2391594
CAS No.: 1300712-92-8
M. Wt: 266.69
InChI Key: RIYUHJWINQPCAJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chlorophenyl group attached to a triazole ring, which is a heterocyclic compound containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-chlorophenylhydrazine with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the triazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions can involve reducing agents like lithium aluminum hydride.

  • Substitution reactions may use nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may have biological activity and can be used in the study of biological processes.

  • Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents.

  • Industry: It can be used in the production of materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)ethanol: A compound with a similar chlorophenyl group but different functional groups.

  • 4-Chloroacetophenone: Another compound with a chlorophenyl group but a different core structure.

Uniqueness: 1-(4-Chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylic acid dimethylamide is unique due to its triazole ring and specific functional groups, which give it distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N,N-dimethyl-5-oxo-4H-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-15(2)10(17)9-13-11(18)16(14-9)8-5-3-7(12)4-6-8/h3-6H,1-2H3,(H,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYUHJWINQPCAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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